N-(4'-Ethoxy-[1,1'-biphenyl]-2-yl)-1,1-diphenylmethanimine
Description
N-(4'-Ethoxy-[1,1'-biphenyl]-2-yl)-1,1-diphenylmethanimine is a Schiff base derivative featuring a biphenyl backbone substituted with an ethoxy group at the 4' position and a diphenylmethanimine moiety at the 2-position.
Key structural characteristics include:
- Biphenyl core: Provides rigidity and planar geometry, enhancing π-π stacking interactions.
- Ethoxy substituent: The electron-donating ethoxy group at the 4'-position influences electronic properties, increasing solubility in polar solvents compared to non-substituted analogs .
Spectroscopic data for structurally similar compounds (e.g., FT-IR C=N stretching at ~1660 cm⁻¹ and C-O stretching at ~1182 cm⁻¹) suggest robust characterization methods for verifying its structure .
Properties
Molecular Formula |
C27H23NO |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-[2-(4-ethoxyphenyl)phenyl]-1,1-diphenylmethanimine |
InChI |
InChI=1S/C27H23NO/c1-2-29-24-19-17-21(18-20-24)25-15-9-10-16-26(25)28-27(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-20H,2H2,1H3 |
InChI Key |
VYTCOEDNBXSFFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC=CC=C2N=C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-Ethoxy-[1,1’-biphenyl]-2-yl)-1,1-diphenylmethanimine typically involves a multi-step process. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide under basic conditions.
Formation of the Diphenylmethanimine Moiety: The final step involves the condensation of the biphenyl derivative with benzophenone imine under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of N-(4’-Ethoxy-[1,1’-biphenyl]-2-yl)-1,1-diphenylmethanimine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4’-Ethoxy-[1,1’-biphenyl]-2-yl)-1,1-diphenylmethanimine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho or para to the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under basic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
N-(4’-Ethoxy-[1,1’-biphenyl]-2-yl)-1,1-diphenylmethanimine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4’-Ethoxy-[1,1’-biphenyl]-2-yl)-1,1-diphenylmethanimine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Substituent Effects:
- Electron-donating groups (e.g., ethoxy, methoxy) : Improve solubility and red-shift UV-Vis absorption due to extended conjugation .
- Electron-withdrawing groups (e.g., CF₃, Cl) : Enhance thermal stability and electrochemical activity .
Spectroscopic and Physical Properties
- FT-IR : Imine C=N stretches appear at 1660–1680 cm⁻¹, while C-O (ethoxy) absorbs at 1182 cm⁻¹ . Acetamide C=O stretches are observed at ~1680 cm⁻¹ .
- NMR : Aromatic protons in ethoxy derivatives resonate at δ 6.98–8.20 ppm, with splitting patterns dependent on substituent position .
- Crystallography : Iodo-substituted analogs form well-defined crystals suitable for X-ray diffraction , whereas ethoxy derivatives may exhibit amorphous phases due to flexible alkoxy chains.
Biological Activity
N-(4'-Ethoxy-[1,1'-biphenyl]-2-yl)-1,1-diphenylmethanimine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-ethoxy-2-biphenylcarbaldehyde with diphenylamine under acidic conditions. The reaction yields the desired imine product through condensation.
Biological Activity
Research has indicated several biological activities associated with this compound:
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. It has shown promising results in inhibiting various cancer cell lines.
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower IC50 values suggest higher potency against specific cancer cells.
The mechanism by which this compound exerts its anticancer effects is believed to involve:
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells.
- Inhibition of Tubulin Assembly : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest.
Study 1: In Vitro Evaluation
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation in a dose-dependent manner. The study utilized MTT assays to determine cell viability and apoptosis assays to confirm the induction of programmed cell death.
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted that modifications to the biphenyl moiety could enhance biological activity. Variations in substituents on the phenyl rings were systematically analyzed to identify optimal configurations for maximum efficacy against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
